molecular formula C6H6N2S B3025474 3,5-Dimethylisothiazole-4-carbonitrile CAS No. 13950-66-8

3,5-Dimethylisothiazole-4-carbonitrile

Cat. No.: B3025474
CAS No.: 13950-66-8
M. Wt: 138.19 g/mol
InChI Key: QOZDOEBUNQWUKA-UHFFFAOYSA-N
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Description

3,5-Dimethylisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core substituted with methyl groups at positions 3 and 5 and a nitrile group at position 2. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms, confers unique electronic and steric properties. Methyl substituents enhance lipophilicity and steric bulk, while the nitrile group introduces polarity and reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

3,5-dimethyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-6(3-7)5(2)9-8-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZDOEBUNQWUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333590
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-66-8
Record name 4-Isothiazolecarbonitrile, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisothiazole-4-carbonitrile typically involves the lithiation of isothiazole derivatives. One common method is the direct lithiation of isothiazole with n-butyllithium, which occurs at the C-5 position. This intermediate can then be trapped with various electrophiles, including alkyl halides, carbon dioxide, and nitriles .

Industrial Production Methods

Industrial production methods for 3,5-Dimethylisothiazole-4-carbonitrile often involve large-scale lithiation reactions followed by electrophilic trapping. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisothiazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isothiazoles, primary amines, and various oxidized derivatives .

Scientific Research Applications

3,5-Dimethylisothiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisothiazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and nucleic acids. The exact pathways and targets are still under investigation, but its ability to interfere with microbial growth and cellular proliferation is well-documented .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Substituents Electronic Effects Key Reactivity Applications
3,5-Dimethylisothiazole-4-carbonitrile 3-Me, 5-Me, 4-CN Electron-donating (Me), polar (CN) Stable; limited coupling Pharma intermediates
3,5-Dichloro-4-isothiazolecarbonitrile 3-Cl, 5-Cl, 4-CN Electron-withdrawing (Cl) Suzuki coupling Kinase inhibitor synthesis
5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) 3-Br, 4-CN, S-bridge Electrophilic (Br) Nucleophilic substitution Polymer precursors
1,3-Thiazole-4-carbonitrile Thiazole core, 4-CN Electron-rich ring Hydrogen bonding Agrochemicals

Research Findings and Trends

  • Substituent Impact : Halogens (Cl, Br) enhance electrophilicity for cross-coupling, while methyl groups improve stability and lipophilicity .
  • Biological Relevance : Nitrile-containing isothiazoles show promise as kinase inhibitors, with substituents modulating target affinity .
  • Synthetic Limitations : Methyl groups in 3,5-dimethylisothiazole-4-carbonitrile preclude coupling reactions, necessitating alternative strategies for functionalization .

Biological Activity

Overview

3,5-Dimethylisothiazole-4-carbonitrile (CAS No. 13950-66-8) is a heterocyclic compound belonging to the isothiazole family, characterized by its unique ring structure that imparts significant chemical reactivity and biological activity. The molecular formula for this compound is C6H6N2S, and it has garnered attention for its potential applications in pharmaceuticals, agriculture, and materials science .

Molecular Structure:

  • Formula: C6H6N2S
  • Molecular Weight: 138.19 g/mol
  • Boiling Point: Not specified

Reactivity:
3,5-Dimethylisothiazole-4-carbonitrile exhibits diverse chemical reactions, including:

  • Oxidation: Can form sulfoxides and sulfones.
  • Reduction: Capable of converting nitrile groups to primary amines.
  • Substitution: Engages in electrophilic and nucleophilic substitution reactions at the C-5 position.

Antimicrobial Properties

Research indicates that 3,5-Dimethylisothiazole-4-carbonitrile possesses notable antimicrobial activity. It has been shown to inhibit the growth of various pathogens, making it a candidate for drug development against infections.

Case Study:
A study conducted on the efficacy of 3,5-Dimethylisothiazole-4-carbonitrile against common bacterial strains demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism appears to involve disruption of cellular processes through enzyme inhibition and interference with nucleic acid synthesis.

Antiviral Activity

Preliminary investigations suggest that this compound may also exhibit antiviral properties. In vitro studies have indicated its potential effectiveness against viral pathogens, although further research is necessary to elucidate the specific mechanisms involved.

The biological activity of 3,5-Dimethylisothiazole-4-carbonitrile is attributed to its ability to interact with various molecular targets within microbial cells. The compound can bind to specific proteins and nucleic acids, inhibiting essential enzymatic activities and disrupting cellular functions.

Potential Targets:

  • Enzymes involved in metabolic pathways
  • Proteins critical for cell division and replication

Research Applications

3,5-Dimethylisothiazole-4-carbonitrile is being explored for multiple applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
  • Medicine: Ongoing research into its therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3,5-Dimethylisoxazole-4-carbonitrileIsoxazoleAntimicrobial
3,5-Dimethylthiazole-4-carbonitrileThiazoleAntifungal
3,5-Dimethylpyrazole-4-carbonitrilePyrazoleAntiparasitic

Uniqueness: The isothiazole ring structure of 3,5-Dimethylisothiazole-4-carbonitrile provides distinct reactivity and biological activity compared to other similar compounds. Its selective lithiation capabilities allow for versatile synthetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisothiazole-4-carbonitrile
Reactant of Route 2
3,5-Dimethylisothiazole-4-carbonitrile

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